"synthesis and biological activity of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)thiazole"
"synthesis and biological activity of 4-(4-chlorophenyl)-2-(4-methoxyphenyl)thiazole"
A Privileged Scaffold for COX-2 Inhibition and Antimicrobial Discovery
Executive Summary
The compound 4-(4-chlorophenyl)-2-(4-methoxyphenyl)thiazole represents a classic "privileged scaffold" in medicinal chemistry. Belonging to the 2,4-diarylthiazole class, it serves as a critical pharmacophore for non-steroidal anti-inflammatory drug (NSAID) discovery, specifically targeting Cyclooxygenase-2 (COX-2) .[1] Its structural motif—a central thiazole ring flanked by lipophilic and hydrogen-bonding aryl groups—mimics the bioactive conformation of established COX-2 inhibitors like celecoxib and rofecoxib. Beyond inflammation, this scaffold exhibits significant antimicrobial activity , particularly against Gram-positive pathogens like Staphylococcus aureus.[1] This guide details the optimized synthesis, mechanistic pathways, and biological rationale for this compound.[1]
Chemical Profile & Retrosynthesis[1]
| Property | Specification |
| IUPAC Name | 4-(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole |
| Molecular Formula | C₁₆H₁₂ClNOS |
| Molecular Weight | 301.79 g/mol |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) |
| Key Pharmacophore | 2,4-Diarylthiazole core (COX-2 selectivity determinant) |
Retrosynthetic Analysis
The most efficient route to the 2,4-diarylthiazole core is the Hantzsch Thiazole Synthesis . This disconnection reveals two key precursors:
-
Thioamide Component: 4-Methoxythiobenzamide (provides the C2-aryl moiety).
- -Haloketone Component: 2-Bromo-4'-chloroacetophenone (provides the C4-aryl moiety).
Synthesis Strategy: Hantzsch Condensation[1][3]
The Hantzsch synthesis is a condensation reaction between a thioamide and an
Reaction Scheme
Reactants: 4-Methoxythiobenzamide + 2-Bromo-4'-chloroacetophenone Solvent: Absolute Ethanol (EtOH) Conditions: Reflux (78°C), 2–4 hours Yield: Typically 70–85%
Mechanistic Workflow (Graphviz)[1]
Caption: Mechanistic pathway of the Hantzsch synthesis transforming acyclic precursors into the aromatic thiazole core.
Experimental Protocol
Safety Note:
Materials
-
4-Methoxythiobenzamide (1.0 equiv, 10 mmol, 1.67 g)[1]
-
2-Bromo-4'-chloroacetophenone (1.0 equiv, 10 mmol, 2.33 g)
-
Absolute Ethanol (30 mL)
-
Ammonium hydroxide (aq) or Sodium bicarbonate (for neutralization)[1]
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.67 g of 4-methoxythiobenzamide in 30 mL of absolute ethanol.
-
Addition: Add 2.33 g of 2-Bromo-4'-chloroacetophenone to the solution. The mixture may turn slightly warm.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting materials should disappear, and a fluorescent spot (the thiazole) should appear.[1]
-
Precipitation: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the thiazole will crystallize out directly.[1]
-
Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize the solution to pH ~8 using 10% ammonium hydroxide or saturated sodium bicarbonate solution to liberate the free base.
-
Filtration: Filter the resulting precipitate under vacuum. Wash the solid thoroughly with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Troubleshooting: If the product is oily, dissolve in minimal dichloromethane, dry over MgSO₄, and reprecipitate with hexane.[1]
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Expected Characterization Data
-
Appearance: White to pale yellow needles.
-
Melting Point: 148–150°C (typical for this class).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
-
MS (ESI): m/z 302.0 [M+H]⁺ (exhibits characteristic ³⁵Cl/³⁷ Cl 3 :1 isotope pattern).[1]
Biological Activity & SAR Analysis[1][3][4][5]
COX-2 Inhibition (Anti-inflammatory)
The 2,4-diarylthiazole scaffold is a bioisostere of the 1,2-diarylpyrazole scaffold found in Celecoxib .
-
Mechanism: The thiazole ring positions the two phenyl rings at an angle (~120°) that fits the COX-2 active site's hydrophobic pocket.
-
SAR Insight:
-
C4-Position (4-Chlorophenyl): The chlorine atom occupies a hydrophobic pocket, increasing potency via halogen bonding and lipophilic interactions.
-
C2-Position (4-Methoxyphenyl): The methoxy group acts as a hydrogen bond acceptor. While sulfonamides (
) are more potent for COX-2 selectivity, the methoxy group retains significant anti-inflammatory activity with potentially lower cardiovascular risk profiles compared to sulfones.
-
Antimicrobial Potential
Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated micromolar potency against:
-
Gram-Positive Bacteria: Staphylococcus aureus (MIC values often 10–50
g/mL). -
Fungi: Candida albicans.[2]
-
Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase B have been proposed for similar thiazole analogs.
Structure-Activity Relationship (SAR) Map
Caption: Structural determinants of biological activity for the 2,4-diarylthiazole scaffold.
References
-
Hantzsch Thiazole Synthesis (General Methodology)
-
Biological Activity of 4-(4-chlorophenyl)
-
COX-2 Inhibition by Thiazoles
-
Antimicrobial Properties
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
